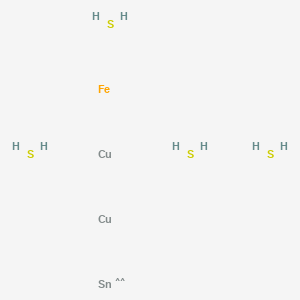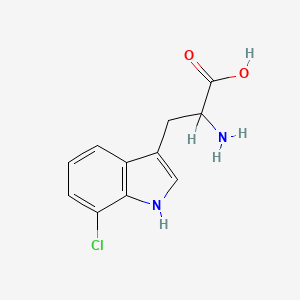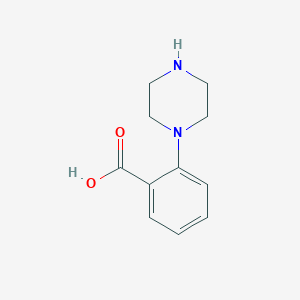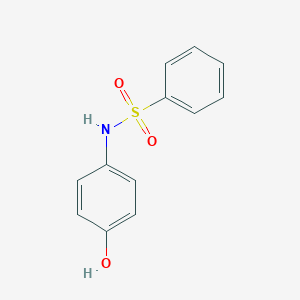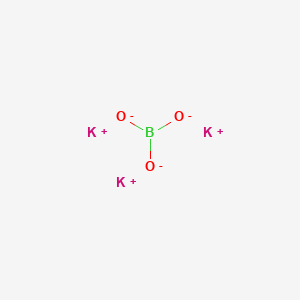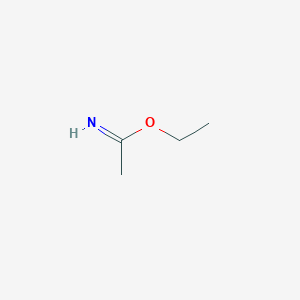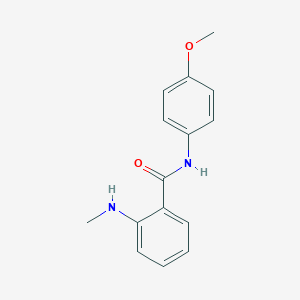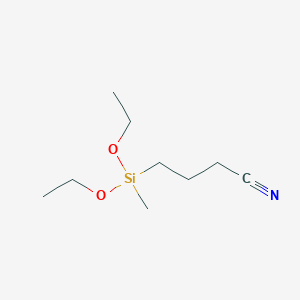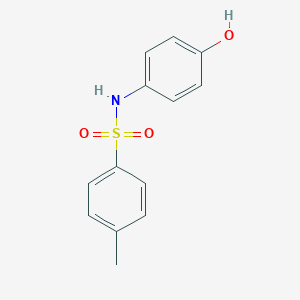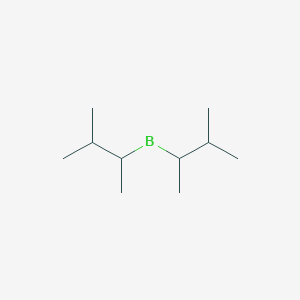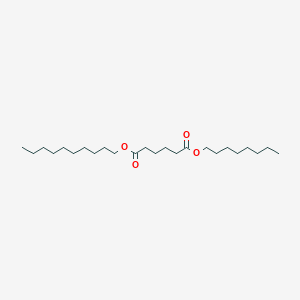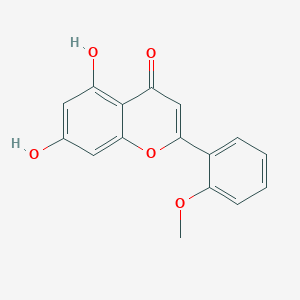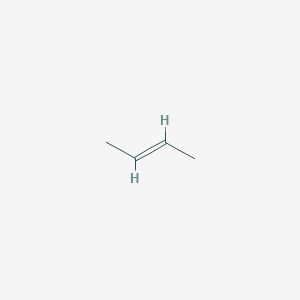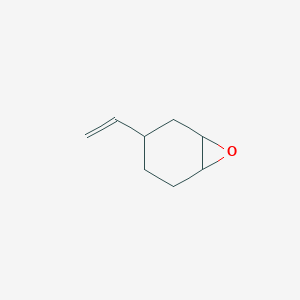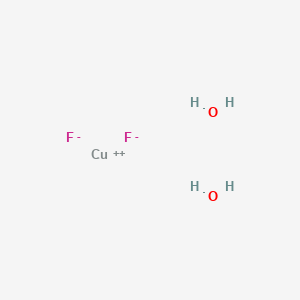
Copper difluoride, dihydrate
Vue d'ensemble
Description
Synthesis Analysis
Copper difluoride, dihydrate can be synthesized from CuF2 · 2 H2O in liquid ammonia, resulting in compounds like the monohydrate of hexaammine copper(II) difluoride ([Cu(NH3)6]F2 · H2O) which exhibits unique crystalline structures (Woidy, Meng, & Kraus, 2014). The synthesis process plays a critical role in determining the compound's final physical and chemical properties.
Molecular Structure Analysis
The crystal structure of copper fluoride dihydrate, CuF2·2H2O, reveals a monoclinic unit cell with specific atomic positions leading to a highly distorted octahedral coordination around Cu(II) atoms. This structure facilitates unique interactions between the copper, fluorine, and water molecules, hinting at the compound's complex chemical behavior (Geller & Bond, 1958).
Chemical Reactions and Properties
Copper difluoride, dihydrate participates in various chemical reactions, forming compounds with distinct properties. For instance, reactions with copper-amine coordination complexes under hydrothermal conditions produce novel compounds showcasing the versatility of copper difluoride in synthesizing materials with unique structural features (Mahenthirarajah, Li, & Lightfoot, 2008).
Applications De Recherche Scientifique
1. Rechargeable Lithium Batteries
- Application Summary: Copper (II) fluoride (CuF2) is used as a cathode material in rechargeable lithium batteries due to its high specific capacity and operating voltage .
- Methods of Application: The reversibility of the anhydrous CuF2 electrode was enabled via the use of a fluorinated high-concentration (FHC) electrolyte to effectively suppress the dissolution of Cu . The CuF2-Ketjen Black nanocomposite cathode delivered a reversible capacity of 228 mA h g−1 after 30 cycles .
- Results or Outcomes: With the FHC electrolyte, the CuF2-Ketjen Black nanocomposite cathode delivered a reversible capacity of 228 mA h g−1 after 30 cycles, which nearly tripled that of the baseline electrolyte .
2. Copper-Sensor and Biological Applications
- Methods of Application: Hydrazones are used as a ligand to detect metal ion as well as to generate metal complexes that exhibit medicinal properties .
- Results or Outcomes: Recent clinical studies indicate towards the relation of abnormal level of copper ion with Alzheimer’s disease , whereas insufficient copper ion intake can leads to metabolic disorder of the brain and nervous system .
3. Production of Fluorinated Aromatic Hydrocarbons
- Application Summary: Copper (II) fluoride can be used to make fluorinated aromatic hydrocarbons .
- Methods of Application: This is achieved by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C (842 °F) . This reaction is simpler than the Sandmeyer reaction, but is only effective in making compounds that can survive at the temperature used .
- Results or Outcomes: The reaction produces fluorinated aromatic hydrocarbons .
4. Production of Fluorocarbons
- Application Summary: Copper fluoride is used in the production of fluorocarbons .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcome is the production of fluorocarbons, substances that are used in refrigeration and air conditioning systems .
5. Ceramics and Brazing/Soldering
- Application Summary: Copper (II) Fluoride Dihydrate is slightly soluble in water and has uses in ceramics and in fluxes used for brazing and soldering .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcome is the production of ceramics and materials for brazing and soldering .
6. Organic Synthesis and Production of Fluorocarbons
- Application Summary: Copper fluoride finds its applications in various fields due to its unique properties. It is widely utilized in organic synthesis reactions as a catalyst or as a fluorinating agent . In addition, it serves an important role in the production of fluorocarbons, substances that are used in refrigeration and air conditioning systems .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcome is the production of fluorocarbons, substances that are used in refrigeration and air conditioning systems .
Safety And Hazards
Orientations Futures
Copper (II) fluoride has been studied for its potential use in rechargeable lithium batteries .
Relevant Papers There are several relevant papers on Copper difluoride, dihydrate. For example, a paper titled “Enabling the reversibility of anhydrous copper (II) fluoride cathodes for rechargeable lithium batteries via fluorinated high-concentration electrolytes” discusses the use of Copper (II) fluoride in rechargeable lithium batteries . Another paper titled “Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O” provides details on the crystal structure of Copper difluoride, dihydrate .
Propriétés
IUPAC Name |
copper;difluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRICEWDSISGPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[F-].[F-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158788 | |
| Record name | Cupric fluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupric fluoride dihydrate | |
CAS RN |
13454-88-1 | |
| Record name | Cupric fluoride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric fluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC FLUORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



